Physicochemical Property Profile: Comparison with Unsubstituted Picolinamide
The physicochemical properties of 4-cyclobutoxypyridine-2-carboxamide differ substantially from unsubstituted picolinamide (2-pyridinecarboxamide). The cyclobutoxy substitution increases molecular weight from 122.12 g/mol to 192.21 g/mol , increases calculated logP from 0.18 to approximately 0.9 , and increases topological polar surface area (TPSA) from 55.98 Ų to 65.2 Ų [1]. The rotatable bond count increases from 1 to 3, introducing greater conformational flexibility [2]. These differences impact membrane permeability, solubility, and metabolic stability in ways that render the two compounds non-interchangeable for SAR or biological assay purposes.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 192.21 g/mol |
| Comparator Or Baseline | Picolinamide (2-pyridinecarboxamide): 122.12 g/mol |
| Quantified Difference | 57.3% increase (Δ = 70.09 g/mol) |
| Conditions | Calculated/standard molecular formula: C₁₀H₁₂N₂O₂ vs. C₆H₆N₂O |
Why This Matters
Substantial molecular weight difference alters PK/PD properties and assay handling; procurement of the incorrect analog invalidates SAR studies.
- [1] Kuujia. 4-Cyclobutoxypyridine-2-carboxamide Computed Properties: XLogP3 = 0.9, TPSA = 65.2 Ų. View Source
- [2] Probes & Drugs Portal. Picolinamide (PD078353) Calculated Properties: cLogP = 0.18, TPSA = 55.98 Ų. View Source
